molecular formula C11H9N3S B12343341 6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione

6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione

Cat. No.: B12343341
M. Wt: 215.28 g/mol
InChI Key: OINJTRWSSHJMRT-UHFFFAOYSA-N
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Description

6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that contains both pyrrole and benzimidazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione typically involves the reaction of 2-mercapto-5-aminobenzimidazole with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. The reaction is carried out at elevated temperatures, usually around 50°C, for several hours. The product is then isolated by crystallization from ethyl acetate and n-hexane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-Pyrrol-1-yl)-2-mercaptobenzimidazole
  • Pyrimido[1,2-a]benzimidazoles
  • Imidazole containing compounds

Uniqueness

6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione is unique due to its specific combination of pyrrole and benzimidazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

6-pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C11H9N3S/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-8H,(H,13,15)

InChI Key

OINJTRWSSHJMRT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2C=CC3=NC(=S)NC3=C2

Origin of Product

United States

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